3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its exact structure and the conditions under which it’s used. The presence of the amino group and the 1,2,4-triazinone ring suggest that it might participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Corrosion Inhibition
- Application : It has been found that benzothiazole derivatives, which are structurally similar to the compound , can act as effective corrosion inhibitors for carbon steel in acidic environments. They offer stability and high efficiency in protecting against steel corrosion and can be adsorbed onto surfaces through physical and chemical means (Hu et al., 2016).
Tyrosine Kinase Inhibition
- Application : Certain derivatives of 1,2,4-triazines, which are closely related to the compound , have been identified as potent inhibitors of the VEGF-R2 tyrosine kinase. This kinase is crucial in various physiological processes, including angiogenesis. The inhibitory activity of these compounds can be significant in medical applications, particularly in cancer therapy (Baindur et al., 2005).
Charge Transfer Compounds
- Application : 1,3,5-Triazine derivatives have been used to create star-shaped push-pull compounds, where charge transfer occurs due to the presence of electron donor groups on peripheral benzene rings and an electron acceptor in the central triazine ring. These compounds find applications in materials science, particularly in the development of novel electronic and photonic materials (Meier et al., 2003).
Enzyme Inhibition
- Application : Sulphonamides incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against various enzymes like acetylcholinesterase and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds potentially valuable in medical research (Lolak et al., 2020).
Triazine Degradation
- Application : In the field of agriculture, benzoxazinones have been shown to play a role in the degradation of triazine herbicides in plants. Understanding the reaction mechanism between these compounds can be crucial for addressing issues like herbicide resistance and environmental contamination (Willett et al., 2016).
Neuroprotection
- Application : Benzoxazine derivatives have been identified as potential neuroprotective agents, showing efficacy in inhibiting oxidative stress-mediated neuronal degeneration. They offer promising avenues for research in neurodegenerative diseases (Blattes et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12(2)14-5-3-13(4-6-14)9-16-19(25)22-20(24-23-16)21-15-7-8-17-18(10-15)27-11-26-17/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYXCFWULQYDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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